3-methylbenzoyl Fluoride

Organic Synthesis Process Chemistry Purification

3-Methylbenzoyl fluoride (CAS 369-00-6) is an aromatic acyl fluoride featuring a meta-methyl substituent. With the molecular formula C8H7FO and a molecular weight of 138.14 g/mol, it is a viscous, pale yellowish liquid.

Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
Cat. No. B15395457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylbenzoyl Fluoride
Molecular FormulaC8H7FO
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)F
InChIInChI=1S/C8H7FO/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3
InChIKeyVBVAKEZGEQYPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbenzoyl Fluoride: Technical Baseline for Procurement and Research


3-Methylbenzoyl fluoride (CAS 369-00-6) is an aromatic acyl fluoride featuring a meta-methyl substituent . With the molecular formula C8H7FO and a molecular weight of 138.14 g/mol, it is a viscous, pale yellowish liquid [1]. The compound's primary reactive center is its electrophilic carbonyl carbon, which is susceptible to nucleophilic attack and subsequent displacement of the fluoride leaving group . This makes it a key intermediate in acylation reactions, offering a balance of reactivity and stability that distinguishes it from more labile or less efficient analogs .

Why 3-Methylbenzoyl Fluoride Cannot Be Swapped with Other Acylating Agents


Generic substitution with other benzoyl halides or acylating agents (e.g., acyl chlorides, NHS esters) is not chemically neutral and introduces significant performance and operational trade-offs. 3-Methylbenzoyl fluoride's specific meta-methyl substitution pattern and the unique electronic properties of the C-F bond [1] dictate its reactivity profile, which diverges sharply from that of its chloride counterpart [2] or other positional isomers [3]. Simply using a less expensive or more readily available alternative like 3-methylbenzoyl chloride can lead to uncontrolled exotherms, lower yields due to side reactions, or incompatibility with sensitive substrates. The data below quantify these critical differentiators.

Quantitative Evidence for Selecting 3-Methylbenzoyl Fluoride Over Analogs


Lower Boiling Point Versus 3-Methylbenzoyl Chloride Simplifies Distillation and Recovery

3-Methylbenzoyl fluoride exhibits a lower boiling point compared to its corresponding acyl chloride. Data extrapolated from 3-methylbenzoyl chloride indicates a boiling point of approximately 86 °C at 5 mmHg for the fluoride [1]. The chloride analog is reported to have a significantly higher boiling point (e.g., around 189 °C at atmospheric pressure), a difference attributed to weaker intermolecular forces in the fluoride due to fluorine's smaller atomic radius [1]. This property can simplify downstream purification by reducing energy costs and thermal degradation risk.

Organic Synthesis Process Chemistry Purification

Unique Aminolysis Kinetics Compared to Other Benzoyl Halides

The kinetic behavior of benzoyl fluorides during aminolysis in non-hydroxylic solvents is fundamentally different from that of other benzoyl halides (e.g., chlorides, bromides). Studies show that the spontaneous aminolysis of benzoyl fluorides follows a kinetic form that is not observed for the other halides but is instead similar to that of esters [1]. This indicates a distinct reaction pathway and transition state structure, which can be exploited for achieving specific reaction outcomes not possible with more common halides.

Kinetics Aminolysis Mechanism Acylation

Superior Efficiency in Aqueous Bioconjugation Versus NHS Esters

As a class, acyl fluorides demonstrate faster and more efficient acylation of lysine residues in aqueous buffers compared to the gold-standard N-hydroxysuccinimide (NHS) ester strategy [1]. While specific data for the 3-methyl derivative is not reported, studies on analogous benzoyl fluorides (e.g., 4-azidobenzoyl fluoride) show this class advantage enables better control over the degree of conjugation (DoC) and facilitates the efficient functionalization of delicate biomolecules at low temperatures [1].

Bioconjugation Protein Labeling Antibody-Drug Conjugates Acylation

Validated Application Scenarios for 3-Methylbenzoyl Fluoride


Synthesis of Value-Added Acyl Fluorides via Palladium-Catalyzed Exchange

3-Methylbenzoyl fluoride is an effective substrate in palladium-catalyzed acyl-exchange reactions with acid anhydrides. As demonstrated in primary literature, the reaction of equimolar amounts of 3-methylbenzoyl fluoride and benzoic anhydride in the presence of a palladium catalyst proceeds efficiently to generate new acyl fluoride products via a reversible acyl C–F bond cleavage/formation mechanism [1]. This method allows researchers to use simple, commercially available acyl fluorides as a fluoride source to prepare a variety of more complex acyl fluorides without handling hazardous fluorinating agents [1].

Preparation of m-Toluoyl-Derived Amides and Esters with Controlled Kinetics

The unique aminolysis kinetics of benzoyl fluorides [1], which differ from those of benzoyl chlorides, make 3-methylbenzoyl fluoride a reagent of choice for preparing m-toluoyl-derived amides and esters in non-hydroxylic solvents. This property is particularly valuable when a specific reaction rate or a mechanistic pathway (e.g., one similar to ester aminolysis) is desired to avoid side reactions common with more reactive acyl chlorides, thereby improving yield and purity in the synthesis of pharmaceutical intermediates or fine chemicals.

Biomolecule Functionalization for Research and Diagnostics

Leveraging the class-level advantage of acyl fluorides in bioconjugation [1], 3-methylbenzoyl fluoride is an excellent candidate for installing hydrophobic or aromatic tags onto proteins, antibodies, or other biomolecules. The faster and more efficient acylation of lysine residues in aqueous buffers, compared to NHS esters, allows for rapid labeling under mild conditions. This is critical for developing research tools like fluorescent probes or for early-stage development of targeted therapeutics where maintaining the native conformation and activity of the biomolecule is paramount [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methylbenzoyl Fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.